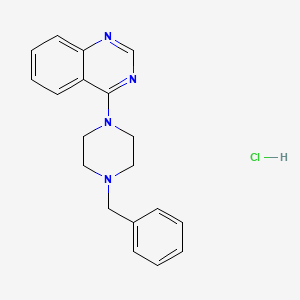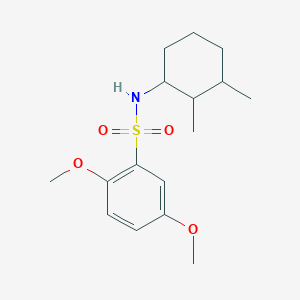![molecular formula C21H26N4O4 B4068269 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4068269.png)
5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
Übersicht
Beschreibung
5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, also known as INM-176, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound has been synthesized using a unique method, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Wirkmechanismus
5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline acts as a selective inhibitor of the AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival. This pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline can effectively slow down the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to have several biochemical and physiological effects that contribute to its anti-cancer activity. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline in lab experiments is its specificity for the AKT/mTOR signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of using 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is its potential toxicity, which can limit its use in certain experiments. Additionally, the cost of synthesizing 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline may be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline. One area of interest is the potential use of 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and selective inhibitors of the AKT/mTOR signaling pathway, which could lead to more effective treatments for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline and its potential side effects, which could inform the development of safer and more effective anti-cancer therapies.
Wissenschaftliche Forschungsanwendungen
5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been extensively studied for its potential use in the treatment of various types of cancer, including breast, lung, colon, and pancreatic cancer. Preclinical studies have shown that 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline inhibits the growth of cancer cells by targeting the AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival. 5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15(2)29-18-6-4-5-16(13-18)21(26)24-11-9-23(10-12-24)17-7-8-20(25(27)28)19(14-17)22-3/h4-8,13-15,22H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXKEDJCPQXROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}[3-(propan-2-yloxy)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4068189.png)
![N-allyl-2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068192.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4068196.png)
![{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}(phenyl)methanone](/img/structure/B4068201.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068206.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4068208.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4068215.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4068238.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4068242.png)
![7-(4-cyanophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4068244.png)


![N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4068273.png)